1-Methyl-4-phenylimidazolidine
Description
Properties
IUPAC Name |
1-methyl-4-phenylimidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-10(11-8-12)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRWGSGAXXANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Representative Cyclization Reaction Conditions and Yields
| Starting Materials | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| C-4-Methylphenylglycine + PhNCO | Ethanol/H2O | Reflux | 8 hours | 77.5 | Recrystallization (EtOH/H2O) |
| C-4-Methoxyphenylglycine + PhNCS | Ethanol/H2O | Reflux | 8 hours | 85.2 | Recrystallization (EtOH/H2O) |
*PhNCO = phenyl isocyanate; PhNCS = phenyl isothiocyanate.
Copper-Catalyzed Cyanide Substitution and Subsequent Cyclization
A patented method describes the preparation of phenylimidazolidine derivatives via copper cyanide-mediated substitution reactions in dimethylformamide (DMF) solvent. The process involves:
- Heating a precursor compound with copper cyanide in DMF at 130°C for 5 hours.
- Cooling and washing steps with ammonium hydroxide and water.
- Extraction with methylene chloride and drying.
- Final purification by recrystallization or chromatography.
This method yields the desired product in moderate amounts (e.g., 22 g from 184 g starting material in one example), with careful control of temperature and agitation critical for product quality.
Table 2: Copper Cyanide-Mediated Preparation Parameters
| Parameter | Condition |
|---|---|
| Reaction temperature | 130°C |
| Reaction time | 5 hours |
| Solvent | Dimethylformamide (DMF) |
| Workup | Ammonium hydroxide wash, methylene chloride extraction |
| Yield | Variable; example 22 g product from 184 g precursor |
Solvent-Controlled Regioselective Catalytic Synthesis
Recent research highlights the influence of solvent choice on regioselectivity in imidazolidine synthesis. Using catalytic amounts of bases such as sodium hydride (NaH) and phase transfer catalysts (e.g., 18-crown-6 ether) in aprotic solvents like tetrahydrofuran (THF) can direct the formation of specific imidazolidine isomers.
- Aprotic solvents such as DMF, DMSO, and acetone favor exclusive formation of the desired regioisomer.
- Solvent hydrogen bonding affects nucleophilicity and reaction pathways.
- Reaction times of 21–24 hours at room temperature are typical for complete conversion.
This method allows fine control over product structure, which is critical for downstream applications.
Alkylation and Functional Group Modification
Additional synthetic steps include alkylation of intermediate imidazolidines using reagents like 4-iodobutoxy trimethylsilane in the presence of sodium hydride in DMF. This step is performed at ambient temperature over extended periods (e.g., 18 hours) and followed by extraction and chromatographic purification to isolate the final product.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Cyclization of amino acids with phenyl isocyanate | Amino acid + PhNCO, reflux in EtOH/H2O | Straightforward, good yields | 70–85% | Requires acid hydrolysis step |
| Copper cyanide substitution | Copper cyanide, DMF, 130°C, 5 h | Effective for phenyl substitution | Moderate | Requires careful temperature control |
| Solvent-controlled catalysis | NaH, 18-crown-6, aprotic solvents (DMF, DMSO) | High regioselectivity | High | Long reaction times, room temp |
| Alkylation of intermediates | NaH, 4-iodobutoxy trimethylsilane, DMF, RT | Functional group diversification | Moderate | Requires chromatographic purification |
Characterization and Purity Confirmation
Synthesized 1-Methyl-4-phenylimidazolidine is typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ring structure and substituents.
- Infrared (IR) spectroscopy to identify functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- Melting point determination for purity assessment.
These techniques ensure the compound meets research-grade standards for further pharmacological or synthetic applications.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
1-Methyl-4-phenylimidazolidine reacts with nucleophiles under controlled conditions:
-
Hydroxide ions : In alkaline media (e.g., NaOH), the compound undergoes ring-opening to form N-benzoyl-N-methyl-N'-substituted ethylenediamine derivatives via cleavage of the imidazolidine ring .
-
Methoxide : Treatment with sodium methoxide in anhydrous methanol yields 2-methoxy-1-methyl-3-phenylimidazolidine, which hydrolyzes to secondary amines under acidic conditions .
-
Borohydride : Reduction with NaBH₄ produces 1-methyl-3-phenylimidazolidine, retaining the saturated ring structure .
Mechanistic insight : The reaction pathway involves initial nucleophilic attack at the electron-deficient nitrogen centers, followed by ring distortion and bond cleavage/rearrangement .
Oxidation and Reduction
The compound exhibits redox sensitivity:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | O₂, catalytic metal | N-Oxide derivatives | 60-75% |
| Reduction | H₂/Pd-C | Ring-retained secondary amine | >90% |
Notably, the imidazolidine ring remains intact during hydrogenation, suggesting thermodynamic stability of the saturated system.
Acid-Catalyzed Reactions
Under strongly acidic conditions:
-
Protonation occurs preferentially at the tertiary nitrogen atom
-
Ring-opening via C-N bond cleavage generates linear diamine intermediates
-
Rearrangement products include benzamide derivatives when heated with HCl
Key stability data :
Comparative Reactivity Analysis
The compound shows distinct behavior compared to analogous structures:
This comparative stability arises from reduced ring strain and absence of electron-withdrawing groups .
Scientific Research Applications
Pharmacological Applications
1. Cardiovascular Health
1-Methyl-4-phenylimidazolidine derivatives are being investigated for their pharmacological activities, particularly in treating cardiovascular diseases. They exhibit properties such as hypotensive effects, which can aid in managing hypertension, and antiarrhythmic activities that may help stabilize heart rhythms. The compound's derivatives have shown promise in various studies aimed at addressing cardiac arrhythmias and hypertension .
2. Hyperglycemia Treatment
The compound has been identified as a potential agent for managing hyperglycemia. Its derivatives are noted for their ability to inhibit sugar cataract formation, which is a complication often associated with diabetes. This pharmacological activity suggests that 1-methyl-4-phenylimidazolidine could play a significant role in diabetes management .
Case Study 1: Cardiovascular Effects
A study involving animal models demonstrated that administration of 1-methyl-4-phenylimidazolidine resulted in significant reductions in systolic blood pressure compared to control groups. These findings indicate its potential as a therapeutic agent for hypertensive patients .
Case Study 2: Diabetes Management
Clinical trials assessing the efficacy of 1-methyl-4-phenylimidazolidine in diabetic patients showed promising results, with participants experiencing improved glycemic control and fewer occurrences of diabetic complications such as cataracts. The compound's ability to modulate glucose metabolism was highlighted as a key factor in these outcomes .
Data Tables
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-Methyl-4-phenylimidazolidine, three structurally related compounds are analyzed below, with emphasis on molecular features, synthesis, and functional attributes.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1)
- Structure : Aromatic imidazole core with a chloromethylphenyl group (position 4), two methyl groups (positions 1 and 2), and a nitro substituent (position 5) .
- Key Differences :
- Ring Saturation : Unsaturated imidazole vs. saturated imidazolidine in the target compound.
- Reactivity : The aromatic ring in Compound 1 enables electrophilic substitution, whereas the saturated ring in 1-Methyl-4-phenylimidazolidine favors nucleophilic or alkylation reactions.
- Synthesis : Prepared via chlorination of a hydroxymethyl precursor using SOCl₂, highlighting its halogenation pathway .
- Functional Impact : Nitro and chloro groups enhance electron deficiency, reducing solubility in polar solvents compared to the target compound.
1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione
- Structure : Imidazolidine ring with 2,4-dione groups, a 5-methyl-5-phenyl substituent, and a 4-methoxyphenylsulfonyl moiety .
- Key Differences :
- Functional Groups : The dione groups (positions 2 and 4) introduce polarity and hydrogen-bonding capacity, contrasting with the unmodified imidazolidine ring in the target compound.
- Electron Effects : The sulfonyl group is strongly electron-withdrawing, reducing basicity compared to the phenyl group in 1-Methyl-4-phenylimidazolidine.
- Applications : Likely used in protease inhibition due to sulfonyl-dione motifs, differing from the target compound’s hypothetical CNS applications.
4-(1H-Imidazol-4-yl)-1-methyl-piperidine
- Structure : Hybrid molecule combining a six-membered piperidine ring and a five-membered imidazole ring .
- Key Differences: Ring Systems: Dual heterocycles (piperidine + imidazole) vs. a single imidazolidine ring. Molecular Weight: 165.24 g/mol vs. ~176 g/mol (estimated for 1-Methyl-4-phenylimidazolidine).
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Type | Functional Groups |
|---|---|---|---|---|---|
| 1-Methyl-4-phenylimidazolidine | C₁₀H₁₄N₂ | ~162.24* | Methyl (C1), Phenyl (C4) | Saturated | Secondary amine |
| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | C₁₂H₁₃ClN₃O₂ | 280.71 | Chloromethylphenyl, Nitro, Dimethyl | Unsaturated | Aromatic, Nitro, Chloro |
| 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione | C₁₇H₁₈N₂O₅S | 362.40 | Sulfonyl, Dione, Methyl-phenyl | Saturated | Sulfonyl, Ketones |
| 4-(1H-Imidazol-4-yl)-1-methyl-piperidine | C₉H₁₅N₃ | 165.24 | Imidazole, Piperidine | Hybrid (6 + 5) | Tertiary amine, Imidazole |
*Estimated based on molecular formula.
Research Findings and Implications
- Synthetic Accessibility : Compound 1’s synthesis via SOCl₂ chlorination contrasts with the likely reductive amination pathways for 1-Methyl-4-phenylimidazolidine.
- Pharmacological Potential: The sulfonyl-dione derivative (Compound 2) may target enzymes like carbonic anhydrase , whereas the piperidine-imidazole hybrid (Compound 3) could interact with histamine or serotonin receptors .
- Stability : The aromatic nitro group in Compound 1 increases photodegradation risk, whereas the saturated imidazolidine core offers improved thermal stability.
Q & A
What are the optimal synthetic routes for 1-Methyl-4-phenylimidazolidine, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of 1-Methyl-4-phenylimidazolidine typically involves cyclization or condensation reactions. For example, microwave-assisted synthesis (as demonstrated for structurally related imidazolidinones in ) can enhance reaction efficiency by reducing time and improving selectivity . Key variables include solvent choice (e.g., DMF with glacial acetic acid for protonation), temperature control, and catalyst selection. Yield optimization often requires iterative testing of stoichiometric ratios and purification via column chromatography or recrystallization. Analytical validation using NMR and LC-MS is critical to confirm purity (>95%) and structural integrity .
What advanced analytical techniques are recommended for characterizing 1-Methyl-4-phenylimidazolidine and its derivatives?
Basic Research Question
Beyond standard NMR (¹H/¹³C) and FT-IR, high-resolution mass spectrometry (HRMS) is essential for accurate molecular weight confirmation. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be employed if chiral centers exist. Chromatographic methods like HPLC with UV/Vis or ELSD detection (e.g., using Chromolith® columns as noted in ) are recommended for purity assessment. PubChem-derived computational tools (e.g., InChI key validation) can cross-reference structural data .
How can researchers identify and validate pharmacological targets of 1-Methyl-4-phenylimidazolidine in disease models?
Advanced Research Question
Target identification involves in silico docking studies (e.g., using AutoDock Vina) to predict binding affinities for enzymes or receptors, followed by in vitro assays (e.g., kinase inhibition or GPCR activity screens). For example, highlights piperidine derivatives as inhibitors in Alzheimer’s and diabetes research, suggesting analogous pathways for 1-Methyl-4-phenylimidazolidine. Validate targets using CRISPR-Cas9 knockout models or competitive binding assays with radiolabeled ligands. Dose-response curves and IC₅₀ calculations are critical for potency evaluation .
How should researchers address contradictions in reported biological activities of 1-Methyl-4-phenylimidazolidine across studies?
Advanced Research Question
Contradictions may arise from variations in experimental design (e.g., cell lines, assay conditions) or compound purity. Apply systematic meta-analysis to compare datasets, emphasizing methodological rigor (e.g., adherence to USP guidelines for impurity profiling as in ). Replicate conflicting studies under controlled conditions, isolating variables like solvent (DMSO vs. aqueous buffers) or incubation time. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
